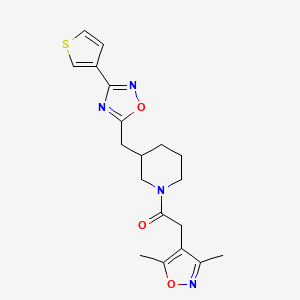

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-12-16(13(2)25-21-12)9-18(24)23-6-3-4-14(10-23)8-17-20-19(22-26-17)15-5-7-27-11-15/h5,7,11,14H,3-4,6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGHPEZAQFRBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone represents a unique structure with potential therapeutic applications. Its biological activity is attributed to the presence of multiple heterocyclic moieties, including isoxazole and oxadiazole rings, which are known for their diverse pharmacological properties.

Structural Features

The compound consists of:

- An isoxazole ring , which is associated with various biological activities.

- A thiophene moiety , contributing to its electronic properties and biological interactions.

- A piperidine ring , which enhances its interaction with biological targets.

Biological Activities

Research indicates that compounds containing isoxazole and oxadiazole units exhibit a wide range of biological activities:

-

Anticancer Activity

- Compounds similar to the target structure have shown promising anticancer effects. For instance, derivatives containing the oxadiazole ring have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating potent activity .

- Antimicrobial Properties

- Anti-inflammatory Effects

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Isoxazole derivatives are known to inhibit cytochrome P450 enzymes, crucial for drug metabolism.

- Receptor Modulation : The piperidine moiety may enable binding to various receptors, modulating their activity and leading to biological effects such as analgesia or anti-inflammatory responses .

Data Table: Biological Activities of Related Compounds

Case Studies

Several studies have investigated the biological activities of compounds similar to This compound :

- Anticancer Study : A study focusing on oxadiazole derivatives demonstrated significant cytotoxicity against several cancer cell lines with mechanisms involving the inhibition of DNA synthesis .

- Antimicrobial Research : Another investigation highlighted the antimicrobial efficacy of compounds containing thiophene rings against common pathogens, providing insights into their potential use in treating infections .

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Isoxazole Ring | Contributes to biological activity and chemical reactivity |

| Thiophene Moiety | Enhances interaction with biological targets |

| Piperidine Side Chain | Increases solubility and bioavailability |

Antimicrobial Activity

Compounds containing isoxazole and thiophene rings have been reported to exhibit diverse antimicrobial activities. Research indicates that derivatives of this compound can inhibit various strains of bacteria and fungi. For example:

- Antibacterial Studies : Compounds similar to the target compound have shown significant activity against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

- Antifungal Activity : The presence of the isoxazole moiety has been linked to antifungal properties, making these compounds potential candidates for treating fungal infections .

Anticancer Properties

Recent studies highlight the potential of this compound in cancer therapy:

- Cytotoxicity Testing : The compound has been evaluated against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results indicate that it exhibits significant cytotoxic effects, comparable to established chemotherapeutic agents .

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer cell proliferation, indicating a mechanism that may inhibit tumor growth .

Case Study 1: Synthesis and Evaluation of Isoxazole Derivatives

A study focused on synthesizing isoxazole derivatives similar to the target compound revealed promising antimicrobial and anticancer activities. The synthesized compounds were characterized using NMR spectroscopy, and their biological activities were assessed through disc diffusion methods and cytotoxicity assays. Notably, some derivatives exhibited higher activity than traditional antibiotics .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on compounds with similar structures indicated strong binding affinities to target proteins involved in cancer pathways. These findings support the hypothesis that modifications to the isoxazole or thiophene rings can enhance biological activity .

Q & A

Q. What are the recommended synthetic protocols for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example, a thiophene-oxadiazole intermediate (e.g., 3-(thiophen-3-yl)-1,2,4-oxadiazole) can be alkylated with a piperidine derivative under reflux conditions using ethanol as a solvent (). Triethylamine is often added to neutralize HCl byproducts and improve reaction efficiency . Final ketone coupling with the isoxazole moiety may require a nucleophilic substitution or condensation reaction under inert atmosphere. Crystallization from dimethylformamide (DMF)-ethanol mixtures (1:1) is effective for purification . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and monitoring via TLC or HPLC.

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the isoxazole and oxadiazole rings, as well as piperidine substitution patterns.

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and heterocyclic C-N/C-S bonds.

- LC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+).

- XRD : Resolve ambiguities in stereochemistry for crystalline intermediates ().

- Elemental Analysis : Validate empirical formula accuracy, especially for nitrogen/sulfur content .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly in enzyme inhibition or receptor binding?

- Methodological Answer : Use randomized block designs with split-plot arrangements to test dose-dependent effects (). For enzyme assays:

- Kinetic Studies : Measure IC50 values via fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases).

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases.

- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle-only treatments. Replicates (n=4–5) ensure statistical robustness .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Cross-Validation : Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results.

- Statistical Reanalysis : Apply ANOVA with post-hoc Tukey tests to assess inter-group variability (). For conflicting SAR data, compare structural analogs (e.g., thiophene vs. phenyl substitutions) to isolate key pharmacophores .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Replace thiophene with other heterocycles (e.g., furan, pyridine) or modify the piperidine linker ().

- In Vitro Screening : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends.

- QSAR Modeling : Use CoMFA or HQSAR to correlate electronic/steric descriptors (logP, polar surface area) with activity .

Q. What experimental frameworks are suitable for assessing environmental persistence or ecotoxicological impacts?

- Methodological Answer : Follow the INCHEMBIOL project design ():

- Abiotic Stability : Hydrolytic/photolytic degradation studies under simulated environmental conditions (pH 4–9, UV exposure).

- Biotic Transformation : Incubate with soil or aquatic microbiota to track metabolite formation via GC-MS.

- Ecotoxicology : Use Daphnia magna or Danio rerio models to determine LC50/EC50 values. Apply OECD guidelines for standardized toxicity testing .

Methodological Considerations

- Data Integration : Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to merge synthetic, analytical, and bioactivity data into unified databases.

- Error Mitigation : Calibrate instruments daily (e.g., NMR shimming, HPLC column conditioning) and include internal standards for quantitative assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.